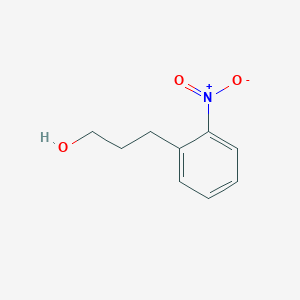

3-(2-Nitrophenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHJJGAQQGSPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570913 | |

| Record name | 3-(2-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20716-26-1 | |

| Record name | 3-(2-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Ortho-Substituted Building Block

An In-depth Technical Guide to 3-(2-Nitrophenyl)propan-1-ol (CAS: 20716-26-1)

This compound, identified by CAS number 20716-26-1, is a nitroaromatic compound featuring a propanol chain at the ortho position to a nitro group on a benzene ring.[1][2] While seemingly a simple molecule, its specific arrangement of functional groups—a primary alcohol and a reducible nitro group in a 1,2 substitution pattern—renders it a highly valuable and strategic intermediate in synthetic organic chemistry.[2][3] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and potential applications, with a focus on its utility for researchers and professionals in drug development and fine chemical synthesis. The strategic placement of the nitro and hydroxyl moieties offers a gateway to complex heterocyclic systems, making a thorough understanding of this molecule essential for advanced synthetic design.[4][5]

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for its effective use in experimental settings, from reaction setup to purification and storage. This compound is typically described as a colorless to pale yellow liquid.[2] The key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 20716-26-1 | [1][6][7] |

| Molecular Formula | C₉H₁₁NO₃ | [1][7][8] |

| Molecular Weight | 181.19 g/mol | [1][9] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| LogP | 2.04 | [7] |

| Polar Surface Area | 66.05 Ų | [7] |

These properties suggest moderate polarity and solubility in common organic solvents, while water solubility is expected to be limited due to the hydrophobic benzene ring.[2]

Section 2: Spectroscopic Signature Analysis

Expected ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments.

-

Aromatic Protons (4H): Due to the ortho-nitro substitution, these protons will appear in the downfield region (approx. δ 7.4-8.1 ppm) as a complex multiplet pattern.

-

Methylene adjacent to OH (2H): A triplet at approximately δ 3.7 ppm (-CH₂-OH).

-

Methylene adjacent to Ar (2H): A triplet at approximately δ 2.9 ppm (Ar-CH₂-).

-

Central Methylene (2H): A multiplet (quintet or sextet) at approximately δ 2.0 ppm (-CH₂-CH₂-CH₂-), coupled to the two adjacent methylene groups.

-

Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration-dependent (typically δ 1.5-2.5 ppm) and which will exchange upon addition of D₂O.[10]

Expected ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR should display nine distinct signals.

-

Aromatic Carbons (6C): Six signals in the δ 120-150 ppm range. The carbon bearing the nitro group (C-NO₂) will be significantly downfield.

-

Hydroxymethyl Carbon (1C): Signal for -CH₂-OH around δ 60-62 ppm.

-

Aliphatic Carbons (2C): Signals for Ar-CH₂- and -CH₂-CH₂-CH₂- are expected in the δ 30-35 ppm range.

Expected IR Spectrum

Infrared spectroscopy would provide clear evidence of the key functional groups.

-

O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Signals around 2850-3100 cm⁻¹.

-

N-O Stretch (Asymmetric & Symmetric): Two strong, characteristic peaks around 1520 cm⁻¹ and 1350 cm⁻¹, confirming the presence of the nitro group.[11]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Section 3: Synthesis and Strategic Reactivity

The true utility of this compound lies in its reactivity, which is dominated by its two functional groups.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Causality in Reagent Selection: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent potent enough to reduce aldehydes to primary alcohols but, crucially, it will not reduce the aromatic nitro group under standard conditions. Stronger, less selective hydrides like Lithium Aluminum Hydride (LAH) could lead to the undesired reduction of both functional groups.[13]

Core Reactivity and Synthetic Potential

The synthetic value of this molecule stems from the ability to selectively transform either the alcohol or the nitro group.

-

Reduction of the Nitro Group: This is arguably the most significant reaction. The ortho-nitro group can be cleanly reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl). This transformation yields 3-(2-Aminophenyl)propan-1-ol, a key precursor for cyclization reactions to form important nitrogen-containing heterocycles like quinolines or benzodiazepines.

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(2-nitrophenyl)propanal, using mild oxidizing agents like Pyridinium chlorochromate (PCC), or further to the carboxylic acid, 3-(2-nitrophenyl)propanoic acid, using stronger agents like Jones reagent (CrO₃/H₂SO₄).

Caption: Synthetic utility of this compound.

Section 4: Applications in Research and Drug Development

Nitrophenyl compounds are foundational in medicinal chemistry.[4][5][14] The ortho-disubstituted pattern of this compound makes it a particularly powerful precursor.

-

Heterocycle Synthesis: As outlined above, its primary application lies in the synthesis of fused heterocyclic systems. The transformation into 3-(2-aminophenyl)propan-1-ol, followed by intramolecular cyclization (often acid-catalyzed), is a classic strategy for building scaffolds found in numerous biologically active molecules.

-

Linker/Spacer Chemistry: The three-carbon chain provides a flexible spacer, which can be valuable in designing molecules like PROTACs or other bifunctional compounds where precise spatial orientation between two binding domains is required.

-

Precursor to Bioactive Molecules: While not bioactive itself, it serves as a key intermediate. The related compound (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a well-known chiral precursor, highlighting the importance of nitrophenyl propanol scaffolds in pharmaceutical synthesis.[]

Section 5: Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, the hazards can be reliably inferred from related nitroaromatic compounds, such as 2-nitrobenzaldehyde.[16][17] Nitro compounds should always be handled with care.[2]

| Hazard Class | Classification | Precautionary Statement |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302: Do not eat, drink or smoke when using. Wash hands thoroughly.[16] |

| Skin Irritation | Category 2 (Causes skin irritation) | H315: Wear protective gloves. Wash skin thoroughly after handling.[16] |

| Eye Irritation | Category 2A (Causes serious eye irritation) | H319: Wear eye protection. Rinse cautiously with water for several minutes.[16] |

| Aquatic Hazard | Harmful to aquatic life | H412: Avoid release to the environment. |

Protocol: Standard Handling and Storage

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[18][17]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.[19][16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[18] Keep away from strong oxidizing agents and strong bases.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]

-

If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.[18]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19][16]

-

If Inhaled: Move person to fresh air.[19]

-

Section 6: Experimental Protocols

The following protocols are provided as representative procedures for researchers.

Protocol 1: Synthesis via Reduction of 3-(2-Nitrophenyl)propanal

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-(2-nitrophenyl)propanal (1.0 eq) dissolved in a 1:1 mixture of methanol and tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Catalytic Hydrogenation to 3-(2-Aminophenyl)propan-1-ol

-

Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

-

Catalyst: Add Palladium on carbon (10% Pd/C, approx. 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis. The reaction is typically complete within 2-6 hours.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield 3-(2-aminophenyl)propan-1-ol, which can be used directly or purified further if necessary.

Conclusion

This compound is more than a simple aromatic alcohol; it is a strategic synthon whose value is defined by the interplay of its ortho-disposed functional groups. Its ability to serve as a direct precursor to amino alcohols, which can then be elaborated into complex heterocyclic scaffolds, makes it a compound of significant interest for medicinal and materials chemistry. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its synthetic potential in the development of novel molecules.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15278020, this compound. Available from: [Link]

-

ChemBuyersGuide.com, Inc. Atomax Chemicals Co., Ltd. (Page 305). Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Data. Available from: [Link]

-

AccelaChem. 174398-83-5,Ethyl 3,4-Bis(benzyloxy)benzoate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10511608, 1-(3-Nitrophenyl)propan-1-ol. Available from: [Link]

-

Xiamen Aeco Chemical Co., Ltd. 3-(2-Methyl-5-nitroimidazol-1-yl)propan-1-ol: Your Key Pharmaceutical Intermediate. Available from: [Link]

-

AbacipharmTech. This compound. Available from: [Link]

-

Doubtnut. Statement 1: Reduction of 3-phenyl prop-2-en-1-al with LAH gives 3-phenyl propan-1-ol. YouTube, 2 Aug. 2020. Available from: [Link]

-

SpectraBase. 1-(3-Nitrophenyl)-2-propanone. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11332842, 3-(3-Nitrophenyl)propan-1-ol. Available from: [Link]

-

Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10559250, 3-(2-Nitrophenyl)propanal. Available from: [Link]

-

Sciencemadness.org. Dehydration of 3-Phenyl-1-propanol. Available from: [Link]

-

Stenutz. 1-(3-nitrophenyl)propan-1-one. Available from: [Link]

Sources

- 1. This compound | C9H11NO3 | CID 15278020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20716-26-1: Benzenepropanol, 2-nitro- | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy (S)-1-(3-Nitrophenyl)propan-1-ol | 188770-83-4 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Page loading... [guidechem.com]

- 8. This compound, CasNo.20716-26-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. 3-(2-Nitrophenyl)propanal | C9H9NO3 | CID 10559250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. nbinno.com [nbinno.com]

- 16. echemi.com [echemi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

physicochemical properties of 3-(2-Nitrophenyl)propan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenyl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known and predicted , a nitroaromatic organic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data on the compound's chemical identity, physical characteristics, and spectroscopic profile. In the absence of extensive experimental data in publicly accessible literature, this guide combines established theoretical principles with available computed data to offer valuable insights for handling, characterization, and application. It includes detailed, validated protocols for the experimental determination of key properties and emphasizes safety and handling procedures.

Chemical Identity and Structural Elucidation

This compound is an aromatic alcohol. The presence of a propanol chain attached to a benzene ring, which is substituted with a nitro group at the ortho position, defines its core structure. This arrangement of functional groups—a primary alcohol, an aromatic ring, and an electron-withdrawing nitro group—governs its chemical reactivity and physical properties.

The definitive identity of the compound is established by its unique identifiers and structural formula.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 20716-26-1 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| InChI Key | LJHJJGAQQGSPRL-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)CCCO)[O-] | PubChem[1] |

Caption: 2D structure of this compound.

Physicochemical Properties

Experimental data on the core physical properties of this compound are not widely reported in the available literature.[2] Safety Data Sheets often indicate that properties such as melting point, boiling point, and solubility are not determined.[2] However, computational models provide valuable estimations that can guide experimental design.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Melting Point | Data not available | Experimental value not found. | Guidechem[2] |

| Boiling Point | Data not available | Experimental value not found. | Guidechem[2] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | Guidechem[2] |

| XLogP3 | 1.9 | A computed measure of hydrophobicity. | PubChem[1] |

| Hydrogen Bond Donors | 1 | From the hydroxyl (-OH) group. | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | From the hydroxyl and nitro (-NO₂) groups. | PubChem[1] |

| Polar Surface Area | 66.1 Ų | Computed value. | PubChem[1] |

| Storage Temperature | 2-8°C | Recommended for maintaining stability. | BLD Pharm[3] |

Spectroscopic Characterization (Theoretical Profile)

Lacking published experimental spectra, this section outlines the expected spectroscopic features of this compound based on its molecular structure. These predictions are grounded in the well-established principles of NMR, IR, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic propanol chain.

-

Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene ring will exhibit a complex splitting pattern due to their proximity to the electron-withdrawing nitro group and the propyl chain. An ABCD spin system is expected.

-

Aliphatic Chain (δ 1.5-4.0 ppm):

-

-CH₂-OH (triplet, ~δ 3.7 ppm): The two protons adjacent to the hydroxyl group will be deshielded and appear as a triplet.

-

-CH₂- (multiplet, ~δ 2.0 ppm): The internal methylene protons will show complex splitting, appearing as a multiplet (likely a sextet).

-

Ar-CH₂- (triplet, ~δ 2.9 ppm): The protons adjacent to the aromatic ring will be deshielded relative to a standard propyl group and will appear as a triplet.

-

-

Hydroxyl Proton (-OH): A broad singlet, variable chemical shift. This peak would disappear upon a D₂O shake.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum is predicted to display 9 distinct signals, corresponding to each unique carbon atom in the molecule.

-

Aromatic Carbons (δ 120-150 ppm): Six signals are expected, with the carbon bearing the nitro group (C-NO₂) being the most deshielded.

-

Aliphatic Carbons (δ 20-70 ppm):

-

C-OH (~δ 62 ppm): Carbon attached to the hydroxyl group.

-

-CH₂- (~δ 32 ppm): Central carbon of the propyl chain.

-

Ar-C (~δ 30 ppm): Carbon attached to the aromatic ring.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3200–3600 (broad) | O-H | Stretching |

| 3000–3100 (medium) | C-H (Aromatic) | Stretching |

| 2850–2960 (medium) | C-H (Aliphatic) | Stretching |

| 1510–1560 (strong) | N-O (Nitro) | Asymmetric Stretching |

| 1345–1385 (strong) | N-O (Nitro) | Symmetric Stretching |

| 1050–1150 (strong) | C-O | Stretching |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 181. Key fragmentation patterns would likely involve the loss of water (H₂O) from the alcohol, cleavage of the propyl chain, and rearrangements involving the nitro group. The base peak would likely correspond to a stable fragment, such as the tropylium ion or a derivative thereof.

Experimental Protocols

To address the absence of experimental data, the following section provides standardized, step-by-step protocols for determining key physicochemical properties. These methods are designed to be self-validating and are based on established laboratory practices.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline for Testing of Chemicals, No. 105.

Objective: To determine the water solubility of this compound at a controlled temperature.

Materials:

-

This compound (purity ≥95%)

-

Reagent-grade water (e.g., Milli-Q)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC with UV detector or Gas Chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) for calibration curve generation.

-

Equilibration: Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Shaking: Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached. A preliminary kinetics study is advised to determine the exact time to equilibrium.

-

Phase Separation: After shaking, allow the flask to stand in the thermostatic bath for at least 24 hours to allow for phase separation. Centrifuge an aliquot of the suspension to separate the solid and aqueous phases.

-

Quantification: Carefully withdraw a sample from the clear aqueous phase. Dilute as necessary and analyze using a pre-calibrated HPLC-UV or GC method to determine the concentration.

-

Validation: Repeat the experiment with different starting amounts of the compound and different shaking times to ensure the result is consistent and represents true equilibrium solubility.

Caption: Workflow for Determining Aqueous Solubility.

Synthesis and Potential Applications

While specific synthesis routes for this compound are not detailed in the provided results, compounds of this class are typically synthesized through the reduction of corresponding carbonyl compounds (e.g., 3-(2-nitrophenyl)propanoic acid or its ester derivatives) or via Grignard reactions.

The unique structure of nitrophenyl propanols makes them valuable intermediates in various fields:

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, providing a key functional handle for building more complex molecules. These compounds can serve as precursors for developing agents targeting neurological disorders or pain relief.[4][5]

-

Organic Synthesis: It acts as a versatile building block, allowing for modifications at the hydroxyl group, the aromatic ring, or the nitro group to create a diverse range of derivatives.[5]

-

Agrochemicals: The biological activity associated with the nitrophenyl moiety suggests potential applications in the development of novel agrochemicals.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Although a full toxicological profile is not available, general precautions for nitroaromatic compounds should be followed.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[2] Ensure work is conducted in a well-ventilated area or a chemical fume hood.[6][7]

-

First-Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage is between 2-8°C.[3] Keep away from strong oxidizing agents.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C9H11NO3 | CID 15278020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 20716-26-1|this compound|BLD Pharm [bldpharm.com]

- 4. Buy (S)-1-(3-Nitrophenyl)propan-1-ol | 188770-83-4 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. actylislab.com [actylislab.com]

An In-Depth Technical Guide to 3-(2-Nitrophenyl)propan-1-ol: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(2-Nitrophenyl)propan-1-ol is a valuable bifunctional molecule serving as a key intermediate in synthetic organic chemistry. Its structure, featuring a primary alcohol and an ortho-nitro substituted phenyl ring, offers a versatile platform for the construction of complex molecular architectures, particularly heterocyclic systems of interest in medicinal chemistry. The strategic placement of the nitro group allows for its reduction to an amine, setting the stage for intramolecular cyclization reactions to form quinoline and tetrahydroquinoline scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characteristic spectroscopic data for its unambiguous identification, and its application in the synthesis of pharmaceutically relevant heterocycles.

Core Molecular Attributes

This compound is identified by its unique combination of a propanol chain attached to a nitro-substituted benzene ring. This structure dictates its physical properties and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 20716-26-1 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Nitro-benzenepropanol, 3-(2-NITRO-PHENYL)-PROPAN-1-OL | [1] |

graph "this compound" { layout=neato; node [shape=none, margin=0]; edge [style=invis];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N1 [label="N+", fontcolor="#EA4335"]; O1 [label="O-", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#4285F4"]; H1 [label="H", fontcolor="#5F6368"]; // Position nodes for the benzene ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; // Position nodes for the side chain C7 [pos="-1.74,1!"]; C8 [pos="-2.61,0.5!"]; C9 [pos="-3.48,1!"]; O3 [pos="-4.35,0.5!"]; H1 [pos="-4.35,-0.1!"]; // Position nodes for the nitro group N1 [pos="1.74,1!"]; O1 [pos="2.61,0.5!"]; O2 [pos="1.74,1.7!"]; // Draw edges for bonds C1 -- C2 [len=1]; C2 -- C3 [len=1]; C3 -- C4 [len=1]; C4 -- C5 [len=1]; C5 -- C6 [len=1]; C6 -- C1 [len=1]; C2 -- C7 [len=1]; C7 -- C8 [len=1]; C8 -- C9 [len=1]; C9 -- O3 [len=1]; O3 -- H1 [len=1]; C1 -- N1 [len=1]; N1 -- O1 [len=1]; N1 -- O2 [style=dashed, len=1]; // Add double bonds in the ring C1 -- C6 [style=solid, len=1.0, pos="0.435,0.75!"]; C2 -- C3 [style=solid, len=1.0, pos="-0.87,0!"]; C4 -- C5 [style=solid, len=1.0, pos="0.435,-0.75!"];

}

Caption: Chemical structure of this compound.

Synthesis Methodology

The most direct and reliable synthesis of this compound involves the selective reduction of the carboxylic acid and alkene functionalities of 2-nitrocinnamic acid or its corresponding ester, without affecting the nitro group. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are the reagents of choice for this transformation due to their chemoselectivity for carboxylic acids and alkenes over aromatic nitro groups.

Rationale: Alternative reducing agents like lithium aluminum hydride (LiAlH₄) are too reactive and would indiscriminately reduce the nitro group as well. Catalytic hydrogenation (e.g., with H₂/Pd-C) would also readily reduce the nitro group to an amine. Borane's electrophilic nature makes it highly effective for reducing the electron-rich carbonyl of a carboxylic acid while leaving the electron-deficient nitro group intact.

Experimental Protocol: Reduction of 2-Nitrocinnamic Acid

This protocol is based on established procedures for the borane reduction of carboxylic acids.[1]

Materials:

-

2-Nitrocinnamic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-nitrocinnamic acid (1 equivalent) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 10 volumes).

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add the 1 M solution of BH₃·THF (approximately 3-4 equivalents) dropwise via a syringe or dropping funnel. The number of equivalents is crucial to ensure the reduction of both the carboxylic acid and the alkene.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[1]

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the effervescence ceases.

-

Workup: Remove the THF and methanol under reduced pressure. To the resulting residue, add 1 M HCl and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Unambiguous identification of the synthesized this compound is achieved through a combination of NMR and IR spectroscopy. The following data serve as a reference for product characterization.

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 (dd, 1H, Ar-H), δ ~7.5-7.6 (m, 2H, Ar-H), δ ~7.3-7.4 (m, 1H, Ar-H), δ 3.7 (t, 2H, -CH₂OH), δ 3.0 (t, 2H, Ar-CH₂-), δ 2.0 (quint, 2H, -CH₂CH₂CH₂-), δ 1.6 (br s, 1H, -OH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~149.5 (Ar-C-NO₂), δ ~135.0 (Ar-C), δ ~133.0 (Ar-CH), δ ~128.0 (Ar-CH), δ ~127.5 (Ar-CH), δ ~124.5 (Ar-CH), δ ~61.5 (-CH₂OH), δ ~32.0 (-CH₂CH₂OH), δ ~30.0 (Ar-CH₂-). |

| IR Spectroscopy (KBr, cm⁻¹) | ν ~3400 (br, O-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1520 (asymm. N-O stretch), ~1350 (symm. N-O stretch). |

Reactivity and Application in Heterocyclic Synthesis

The primary synthetic utility of this compound lies in its role as a precursor to 1,2,3,4-tetrahydroquinoline. This transformation is a powerful method for constructing this important heterocyclic core, which is found in numerous natural products and pharmacologically active molecules.[2]

The process involves two key steps:

-

Chemoselective Reduction: The aromatic nitro group is reduced to a primary amine.

-

Intramolecular Cyclization: The resulting 3-(2-aminophenyl)propan-1-ol undergoes an intramolecular cyclization/dehydration to form the tetrahydroquinoline ring.

Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline

Step A: Reduction of the Nitro Group

Rationale: Catalytic hydrogenation is the most common and efficient method for reducing an aromatic nitro group to an amine. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective. This method is clean and typically high-yielding.

Procedure:

-

Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-(2-aminophenyl)propan-1-ol, which can often be used in the next step without further purification.[3]

Step B: Intramolecular Cyclization

Rationale: The cyclization of 3-(2-aminophenyl)propan-1-ol to 1,2,3,4-tetrahydroquinoline is typically an acid-catalyzed dehydration reaction. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the nucleophilic amino group.

Procedure:

-

Dissolve the crude 3-(2-aminophenyl)propan-1-ol from the previous step in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and perform an aqueous workup to remove the acid catalyst.

-

Purify the resulting 1,2,3,4-tetrahydroquinoline by distillation or column chromatography.

Caption: Key reaction pathway from this compound to 1,2,3,4-tetrahydroquinoline.

Safety and Handling

As with all nitroaromatic compounds and chemical reagents, proper safety precautions must be observed.

-

Hazard Statement: While specific GHS data is limited, related nitro and alcohol compounds suggest potential for skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[4]

Conclusion

This compound is a strategically designed chemical intermediate whose value is realized in its conversion to more complex heterocyclic structures. Its synthesis via the chemoselective reduction of 2-nitrocinnamic acid is a robust and logical approach. The subsequent reduction-cyclization cascade provides an efficient entry into the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in drug discovery. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile building block in their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 5, 2026, from [Link]

-

Kaur, M., & Kessar, S. V. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 21541-21575. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15278020, this compound. Retrieved January 5, 2026, from [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved January 5, 2026, from [Link]

-

Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(17), 3209–3212. [Link]

-

Ghorai, M. K., et al. (2020). Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Organic & Biomolecular Chemistry, 18(1), 123-134. [Link]

Sources

- 1. This compound | C9H11NO3 | CID 15278020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

1H NMR and 13C NMR spectra of 3-(2-Nitrophenyl)propan-1-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(2-Nitrophenyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectral data is critical for structural elucidation, verification, and quality control. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic alcohol.

The structural complexity of this compound, with its distinct aromatic and aliphatic regions, presents an excellent case study for the application of fundamental NMR principles. The presence of a strongly electron-withdrawing nitro group and a flexible propanol chain introduces characteristic chemical shifts and coupling patterns. This document will deconstruct these spectral features, providing a detailed interpretation grounded in established theory and experimental best practices.

Molecular Structure and Predicted NMR Signals

The first step in interpreting any NMR spectrum is a thorough analysis of the molecule's structure to identify all unique proton and carbon environments.

Structure of this compound:

-

Proton (¹H) Environments: There are seven distinct proton environments in this molecule.

-

Four aromatic protons on the benzene ring (H-3, H-4, H-5, H-6).

-

Three pairs of aliphatic protons in the propanol chain (H-α, H-β, H-γ).

-

One hydroxyl proton (OH).

-

-

Carbon (¹³C) Environments: There are nine unique carbon environments.

-

Six aromatic carbons (C-1 to C-6).

-

Three aliphatic carbons in the propanol chain (C-α, C-β, C-γ).

-

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons in a molecule.

I. Chemical Shift (δ)

The chemical shift of a proton is influenced by its local electronic environment. Electronegative atoms and π-systems cause deshielding, shifting signals to a higher ppm value (downfield).

-

Aromatic Region (δ 7.0 - 8.5 ppm): The aromatic protons are significantly deshielded due to the ring current effect.[1] The strongly electron-withdrawing nitro (NO₂) group further deshields the ortho and para protons (relative to the nitro group) through resonance and inductive effects.[2][3]

-

H-6: Being ortho to the nitro group, this proton is expected to be the most deshielded.

-

H-3, H-4, H-5: These protons will appear in the aromatic region, with their precise shifts determined by their position relative to both the nitro and the propyl substituents.

-

-

Aliphatic Region (δ 1.5 - 4.0 ppm):

-

H-γ (Cγ-H₂-OH): These protons are directly attached to the carbon bearing the electronegative oxygen atom, causing a significant downfield shift to approximately δ 3.7 ppm.[4]

-

H-α (Cα-H₂-Ar): These benzylic protons are deshielded by the aromatic ring and are expected around δ 2.9 ppm.[1]

-

H-β (Cβ-H₂): These protons are the most shielded of the aliphatic chain, expected to appear around δ 1.9 ppm.

-

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable (typically δ 1-5 ppm) and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.[4][5]

II. Spin-Spin Coupling and Multiplicity

The splitting of a proton signal into multiple peaks (multiplicity) is caused by the influence of neighboring, non-equivalent protons. The multiplicity is predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.

-

Aromatic Signals: The four aromatic protons will exhibit complex splitting patterns due to coupling with their neighbors.

-

J-coupling: Typical coupling constants are observed: Jortho ≈ 7–10 Hz, Jmeta ≈ 2–3 Hz, and Jpara ≈ 0–1 Hz.[6] This results in patterns like doublets, triplets, and more complex doublet of doublets.

-

-

Aliphatic Signals:

-

H-γ (-CH₂OH): Coupled to the two H-β protons (n=2), this signal will appear as a triplet (J ≈ 6-8 Hz).

-

H-β (-CH₂-): Coupled to two H-α protons and two H-γ protons (n=4), this signal is expected to be a quintet or a more complex multiplet if the coupling constants are different.

-

H-α (-CH₂-Ar): Coupled to the two H-β protons (n=2), this signal will appear as a triplet (J ≈ 6-8 Hz).

-

III. Integration

The area under each proton signal is proportional to the number of protons it represents. For this compound, the expected integration ratio would be: Aromatic (H-3, H-4, H-5, H-6) : H-α : H-β : H-γ : OH = 4 : 2 : 2 : 2 : 1

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-3 to H-6) | 7.2 - 8.2 | Multiplet | - | 4H |

| H-γ (-CH₂OH) | ~3.7 | Triplet (t) | ~6-8 | 2H |

| H-α (-CH₂-Ar) | ~2.9 | Triplet (t) | ~6-8 | 2H |

| H-β (-CH₂-) | ~1.9 | Quintet (quin) | ~6-8 | 2H |

| -OH | Variable (1-5) | Singlet (s) | - | 1H |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Typically, spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.

I. Chemical Shift (δ)

-

Aromatic Region (δ 120 - 150 ppm):

-

C-2 (C-NO₂): The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded, appearing furthest downfield in the aromatic region (~δ 149 ppm).[2]

-

C-1 (C-Alkyl): The ipso-carbon attached to the propyl chain will also have a distinct chemical shift.

-

C-3, C-4, C-5, C-6: The remaining four aromatic carbons will appear as distinct signals in the δ 120-135 ppm range.

-

-

Aliphatic Region (δ 10 - 70 ppm):

-

C-γ (-CH₂OH): The carbon bonded to the electronegative oxygen will be the most deshielded of the aliphatic carbons, appearing around δ 60-65 ppm.[7]

-

C-α (-CH₂-Ar): The benzylic carbon will be found around δ 30-35 ppm.

-

C-β (-CH₂-): This central carbon of the propyl chain will be the most shielded, appearing around δ 25-30 ppm.[7]

-

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) |

| C-2 (C-NO₂) | ~149 |

| C-1 (C-Alkyl) | ~138 |

| Aromatic CHs | 123 - 134 |

| C-γ (-CH₂OH) | ~62 |

| C-α (-CH₂-Ar) | ~33 |

| C-β (-CH₂-) | ~29 |

Part 3: Experimental Protocols and Data Acquisition

To ensure high-quality, reproducible NMR data, standardized experimental procedures are essential.

I. Standard Operating Procedure for NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its versatility.[8] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. Note that solvent choice can influence chemical shifts.[9][10]

-

Dissolution: Transfer the sample into a clean vial and add approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.

-

Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring and processing NMR data.

Caption: ¹H-¹H spin-spin coupling network in the propyl chain.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when systematically analyzed, allows for a complete and confident assignment of all proton and carbon signals. The characteristic downfield shifts in the aromatic region are a direct consequence of the nitro group's strong electron-withdrawing nature. Simultaneously, the aliphatic propanol chain displays predictable chemical shifts and first-order coupling patterns influenced by the terminal hydroxyl group and the benzylic position. This guide serves as a framework for interpreting the NMR data of this molecule and as a model for approaching the structural elucidation of similarly substituted organic compounds.

References

-

Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Spectroscopy Letters, 19(5), 505-516. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

Ronchetti, F., & Wasylishen, R. E. (1981). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Annual Reports on NMR Spectroscopy, 11, 1-36. [Link]

-

Matsuo, T. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (8), 1541-1546. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Bothner-By, A. A., & Naar-Colin, C. (1962). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics, 37(10), 2439-2445. [Link]

-

Matsuo, T., & Kodera, Y. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

-

LibreTexts. (2023). NMR - Interpretation. [Link]

-

Doc Brown's Chemistry. Propan-1-ol H-1 proton NMR spectrum. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. m.youtube.com [m.youtube.com]

- 4. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. reddit.com [reddit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

IR and mass spectrometry data for 3-(2-Nitrophenyl)propan-1-ol

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 3-(2-Nitrophenyl)propan-1-ol

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Molecules such as this compound, a substituted aromatic alcohol, serve as versatile intermediates in organic synthesis. Its chemical structure, possessing a primary alcohol, an alkyl chain, and an ortho-substituted nitrophenyl ring, presents a unique analytical challenge and an opportunity to demonstrate the synergistic power of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the Infrared (IR) spectroscopy and Mass Spectrometry (MS) data for this compound (Molecular Formula: C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol )[1][2]. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven interpretation of the spectral features that confirm its molecular architecture. We will explore the causality behind the observed spectral patterns, grounding our analysis in the fundamental principles of molecular vibration and fragmentation.

Molecular Architecture and Key Functional Groups

To interpret the spectral data accurately, we must first dissect the molecule's structure and identify the functional groups that will yield characteristic signals.

Caption: Molecular structure of this compound.

The primary structural motifs are:

-

Primary Alcohol (-CH₂OH): This group is expected to show a distinct O-H stretching vibration in the IR spectrum and undergo characteristic fragmentations in MS, such as the loss of water.

-

Nitro Group (-NO₂): Attached to the aromatic ring, this powerful electron-withdrawing group has very strong and characteristic symmetric and asymmetric stretching vibrations in the IR.

-

Ortho-Disubstituted Aromatic Ring: The substitution pattern on the benzene ring will influence the C-H and C=C stretching vibrations and produce a specific out-of-plane bending pattern in the IR fingerprint region.

-

Propyl Linker (-CH₂CH₂CH₂-): This aliphatic chain will contribute to C-H stretching and bending vibrations.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption provides a molecular fingerprint, allowing for the identification of functional groups.

Predicted IR Absorption Bands

The structure of this compound allows for the prediction of several key absorption bands. The presence of a hydroxyl group facilitates intermolecular hydrogen bonding, which significantly influences the O-H stretching band.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity & Profile |

| 3600 - 3200 | O-H Stretch | Primary Alcohol | Strong, Broad (due to H-bonding) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Alkyl Chain | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group | Very Strong |

| 1380 - 1340 | N-O Symmetric Stretch | Nitro Group | Very Strong |

| ~1050 | C-O Stretch | Primary Alcohol | Strong |

| 780 - 740 | C-H Out-of-Plane Bend | Ortho-Disubstitution | Strong |

Expert Interpretation

The definitive identification of this compound via IR spectroscopy hinges on the simultaneous observation of key peaks. The most telling feature is the very broad, strong absorption in the 3600-3200 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol[3]. This, coupled with the two very strong, sharp peaks for the nitro group's asymmetric and symmetric stretches, provides compelling evidence for the presence of both the hydroxyl and nitro functionalities. The strong C-O stretch around 1050 cm⁻¹ further confirms the primary alcohol, while a strong band in the 780-740 cm⁻¹ range points specifically to the 1,2- (or ortho-) substitution pattern on the benzene ring.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this guide, we will consider Electron Ionization (EI), a hard ionization technique that imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that are invaluable for structural elucidation.

Molecular Ion Peak (M⁺•)

The molecular weight of this compound is 181.19. In an EI-MS experiment, the molecule loses an electron to form the molecular ion (M⁺•), which should be observed at m/z = 181 . Aromatic compounds tend to produce a relatively stable molecular ion, so this peak is expected to be present and readily identifiable[4].

Key Fragmentation Pathways

The excess energy in the molecular ion causes it to fragment in a logical, stepwise manner. The stability of the resulting fragment ions and neutral losses dictates the fragmentation pathways.

Caption: Proposed EI-MS fragmentation workflow for this compound.

Major Predicted Fragments:

| m/z Value | Proposed Ion Formula | Fragmentation Pathway | Mechanistic Insight |

| 181 | [C₉H₁₁NO₃]⁺• | Molecular Ion (M⁺•) | The parent molecule minus one electron. Its presence confirms the molecular weight. |

| 163 | [C₉H₉NO₂]⁺• | [M - H₂O]⁺• | A common loss for alcohols, involving the hydroxyl group and a hydrogen from the alkyl chain[5]. |

| 151 | [C₉H₁₁O₂]⁺ | [M - NO]⁺ | A characteristic fragmentation for aromatic nitro compounds, resulting from rearrangement[6]. |

| 135 | [C₉H₁₁O]⁺ | [M - NO₂]⁺ | Direct cleavage of the C-N bond, losing the nitro group as a radical. |

| 133 | [C₉H₇O₂]⁺ | [M - H₂O - NO]⁺ | Subsequent loss of a nitric oxide radical from the m/z 163 fragment. |

| 118 | [C₈H₈N]⁺ | Rearrangement Fragment | Complex rearrangement following initial fragmentation, often involving cyclization. |

| 91 | [C₇H₇]⁺ | Tropylium Ion | A highly stable carbocation formed from rearrangement of the benzyl fragment, though less common here due to the nitro group's influence. |

| 31 | [CH₂OH]⁺ | [CH₂OH]⁺ | Result of alpha-cleavage, a hallmark of primary alcohols, where the bond beta to the oxygen is broken[5][7]. This is a very diagnostic peak. |

Expert Interpretation

In a mass spectrum, the relative abundance of fragment ions is as important as their m/z values. For this compound, we would anticipate a significant molecular ion peak at m/z 181. The presence of a peak at m/z 31 would be a strong confirmation of the primary alcohol moiety. The cluster of peaks corresponding to losses from the nitro group (m/z 151 and 135) would confirm the nitrophenyl structure. The interplay of these key fragments allows for a confident and self-validating structural assignment.

Part 3: Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following methodologies are based on best practices in analytical chemistry.

Protocol 1: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This method is ideal for rapid and non-destructive analysis of solid or liquid samples with minimal preparation.

-

Instrument Preparation: Ensure the spectrometer is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.

-

Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is the gold standard for the analysis of volatile and semi-volatile organic compounds, providing both separation and mass analysis.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set to 250°C, splitless mode, to ensure complete vaporization without thermal degradation.

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation from solvent and any potential impurities.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.

-

Source Temperature: Set to 230°C.

-

Mass Range: Scan from m/z 30 to 300 to ensure capture of all relevant low-mass fragments and the molecular ion.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution and begin data acquisition.

-

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The IR spectrum confirms the presence and nature of the key functional groups—the hydrogen-bonded primary alcohol, the aromatic nitro group, and the ortho-substituted ring—through their characteristic vibrational absorptions. Concurrently, the mass spectrum confirms the molecular weight via the molecular ion and elucidates the molecular skeleton through predictable fragmentation pathways, such as the loss of water and the characteristic alpha-cleavage of a primary alcohol. This dual-pronged analytical approach provides the high level of confidence in molecular structure required for advancing compounds through the research and development pipeline.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15278020, this compound." PubChem, [Link]. Accessed January 5, 2026.

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed January 5, 2026.

-

Doc Brown's Chemistry. "Infrared spectrum of propan-1-ol." Doc Brown's Chemistry, [Link]. Accessed January 5, 2026.

-

Van Bramer, S. "Fragmentation." Chemistry LibreTexts, [Link]. Accessed January 5, 2026.

-

Doc Brown's Chemistry. "Mass spectrum of propan-1-ol." Doc Brown's Chemistry, [Link]. Accessed January 5, 2026.

-

Dr. K. S. V. Krishna Rao. "Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene." YouTube, 29 Dec. 2022, [Link]. Accessed January 5, 2026.

Sources

- 1. This compound | C9H11NO3 | CID 15278020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 3-(2-Nitrophenyl)propan-1-ol in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-nitrophenyl)propan-1-ol, a key intermediate in various synthetic applications. In the absence of extensive published solubility data, this document offers a framework for predicting solubility based on molecular structure and delineates a robust experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical methodologies to effectively handle and utilize this compound.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physical property that dictates its utility in a vast array of chemical applications, from reaction kinetics to formulation and bioavailability in drug discovery. For a molecule like this compound, which possesses both polar and non-polar functionalities, its solubility profile across a range of common laboratory solvents is a key determinant of its synthetic accessibility and application potential.

This guide will first delve into a theoretical prediction of the solubility of this compound by analyzing its molecular structure. Subsequently, a detailed, field-proven experimental protocol for accurately determining its solubility will be presented.

Theoretical Solubility Prediction: A Molecular Structure-Based Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of this compound (Figure 1) provides significant clues to its solubility behavior.

Figure 1: Chemical Structure of this compound

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringes and filters (if necessary)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, a small amount of the compound can be added stepwise to a known volume of the solvent with vigorous shaking until saturation is observed. This helps in determining the appropriate amount of substance to use in the main experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. [1][2]The time required for equilibration may need to be determined experimentally by taking samples at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

If necessary, filter the sample to remove any remaining solid particles.

-

Prepare a series of dilutions of the sample.

-

Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. [1][3]A calibration curve prepared with standards of known concentrations should be used for quantification. [3][4]7. Data Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility in common laboratory solvents. The presence of both polar (hydroxyl and nitro groups) and non-polar (aromatic ring and propyl chain) moieties suggests a versatile solubility profile, with high solubility expected in polar organic solvents and limited solubility in water and non-polar solvents. For precise and reliable quantitative data, the shake-flask method provides a robust and standardized experimental approach. The methodologies and theoretical framework presented in this guide equip researchers and drug development professionals with the necessary tools to effectively utilize this compound in their applications.

References

Sources

An In-Depth Technical Guide to 3-(2-Nitrophenyl)propan-1-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Nitrophenyl)propan-1-ol, a valuable building block in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the procurement, analysis, and potential applications of this versatile nitroaromatic compound. The information presented herein is a synthesis of currently available data and established principles of organic chemistry, designed to empower researchers in their pursuit of novel therapeutics.

Introduction and Chemical Profile

This compound, with the CAS number 20716-26-1, is a nitroaromatic compound featuring a propanol chain attached to a benzene ring at the ortho position to a nitro group.[1] This structural arrangement offers a unique combination of chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, a cornerstone transformation in the generation of diverse chemical scaffolds for drug discovery. The primary alcohol functional group provides a handle for a wide array of chemical modifications, including oxidation, esterification, and etherification.

| Property | Value | Source |

| Molecular Formula | C9H11NO3 | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 20716-26-1 | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Expected to be soluble in common organic solvents |

Commercial Availability and Supplier Qualification

This compound is available from a range of commercial chemical suppliers. When sourcing this material for research and development, particularly for applications in drug discovery, it is imperative to qualify the supplier to ensure the quality and consistency of the starting material.

Reputable Commercial Suppliers Include:

-

AbacipharmTech: A global chemical supplier listing this compound in their catalog.

-

ChemScene: Available through distributors such as Fisher Scientific, offering the compound for research purposes.[2]

-

Apollo Scientific: A UK-based supplier of fine chemicals, with listings for this compound.

Supplier Qualification Workflow:

The following workflow is recommended for qualifying a supplier of this compound:

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-(2-Nitrophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for 3-(2-Nitrophenyl)propan-1-ol (CAS No. 20716-26-1). As a senior application scientist, this document is crafted to move beyond mere compliance, offering a framework for proactive risk mitigation rooted in the fundamental chemical and toxicological properties of the substance. The information herein is synthesized from available safety data sheets and supplemented with insights from structurally analogous compounds to ensure a comprehensive understanding where specific data is limited.

Compound Identification and Hazard Overview

A safety data sheet for this compound indicates a lack of specific data on pictograms, signal words, and hazard statements.[3] However, it is prudent to handle this chemical with the assumption of potential hazards until comprehensive toxicological data is available.

Key Identifier Information:

Physicochemical Properties and Their Implications for Safety

Understanding the physical and chemical properties of a substance is fundamental to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Implication for Safe Handling |

| Molecular Weight | 181.19 g/mol [2] | Low volatility under standard conditions is expected. |

| Appearance | Data not available | Visual inspection for purity and degradation is crucial before use. |

| Solubility | Data not available | Assume limited water solubility and use appropriate organic solvents. |

| Boiling Point | Data not available | Avoid heating without proper engineering controls due to potential decomposition. |

| Melting Point | Data not available | |

| Flash Point | Data not available | Assume it is combustible and keep away from ignition sources. |

Prudent Handling and Storage Protocols

Given the limited specific hazard data, a conservative approach to handling and storage is essential. The following protocols are based on general best practices for handling potentially hazardous research chemicals.

Engineering Controls:

-

Always handle this compound in a well-ventilated area.[3]

-

A certified chemical fume hood is required for any procedures that may generate aerosols or involve heating.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[3] Change gloves immediately if contamination occurs.

-

Skin and Body Protection: A lab coat is required. Ensure exposed skin is minimized.

Handling Procedures:

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Weigh and transfer the substance in a manner that minimizes the risk of spills.

-

Keep containers tightly closed when not in use.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed to prevent contamination and potential degradation.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.

Emergency Response and First-Aid Measures

A clear and practiced emergency response plan is critical. The following procedures are recommended in case of exposure or a spill.

First-Aid Measures:

-

General Advice: In all cases of exposure, consult a physician and show them the safety data sheet.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Spill Response:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: The combustion of this material may produce hazardous products, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicological Profile and Health Hazard Assessment

Potential Routes of Exposure:

-

Inhalation

-

Skin absorption

-

Eye contact

-

Ingestion

Potential Health Effects:

-

Acute: May cause irritation to the skin, eyes, and respiratory tract.

-

Chronic: The long-term effects of exposure have not been determined.

Experimental Workflow and Risk Mitigation

A proactive approach to safety involves integrating risk assessment into every experimental plan. The following diagram illustrates a logical workflow for handling this compound in a research setting.

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(2-Nitrophenyl)propan-1-ol

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Retrosynthetic Analysis and Synthetic Strategy